3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo-pyrimidinone derivative characterized by:
- A thiazolo[4,5-d]pyrimidin-7-one core, providing a fused bicyclic scaffold.
- 4-Chloro-3-methylphenyl and 4-fluorophenyl substituents at positions 3 and 6, respectively.
- A pyrrolidinyl ethyl sulfanyl group at position 5, introducing a heterocyclic side chain.
This structure combines aromatic, heterocyclic, and sulfur-containing groups, which may influence solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S3/c1-14-12-17(8-9-18(14)25)29-21-20(35-24(29)33)22(32)30(16-6-4-15(26)5-7-16)23(27-21)34-13-19(31)28-10-2-3-11-28/h4-9,12H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCYDVTFPQEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the thiazolo-pyrimidine core is significant for its interaction with biological targets. The compound's molecular formula is , and it exhibits a high degree of lipophilicity due to its aromatic rings.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the inhibition of MEK1/2 kinases has been linked to decreased proliferation in various leukemia cell lines. Specifically, compounds with similar thiazolo-pyrimidine structures have shown IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
Table 1: Inhibitory Concentrations of Related Compounds
| Compound Name | Target | IC50 (µM) |
|---|---|---|
| Compound A | MEK1/2 | 0.3 |
| Compound B | MEK1/2 | 1.2 |
| Compound C | BRAF | 14 - 50 |
The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways such as the MAPK pathway. Inhibition of this pathway has been shown to induce G0/G1 cell cycle arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Case Studies
A notable study investigated the effects of a structurally similar compound on tumor growth in xenograft models. The compound demonstrated dose-dependent growth inhibition at concentrations as low as 10 mg/kg when administered orally. This effect was associated with significant downregulation of phospho-ERK1/2 levels in treated tumors .
Table 2: Efficacy in Xenograft Models
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 10 | 55 |
| 30 | 70 |
| 100 | 85 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the thiazolo-pyrimidine scaffold can significantly enhance biological activity. For example, substituents on the phenyl rings and variations in the pyrrolidine moiety have been shown to influence potency and selectivity against various cancer cell lines.
Comparison with Similar Compounds
Core Structure Variations
The thiazolo-pyrimidinone core differentiates the target compound from analogs with alternative fused rings. Key comparisons include:
Implications :
- Thiazolo cores may exhibit distinct electronic properties compared to pyrrolo or thieno analogs due to sulfur’s electronegativity.
Substituent Analysis
Substituents critically modulate physicochemical and pharmacological properties:
Implications :
Implications :
- Thioalkylation reactions (e.g., using mercaptoethyl pyrrolidinone) may be critical for introducing the C5 substituent.
- Cyclocondensation under basic conditions is common for fused pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
